4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Catalog No.
S672814
CAS No.
254887-17-7
M.F
C8H9BrO2S
M. Wt
249.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene

CAS Number

254887-17-7

Product Name

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

IUPAC Name

4-bromo-1-methyl-2-methylsulfonylbenzene

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3

InChI Key

SRYXZVWRMOFVCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)C

Coupling Reaction with Benzene Sulfonamide

Summary of Application: 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide .

Methods of Application: The compound undergoes a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .

Results or Outcomes: The outcome of this reaction is the formation of the corresponding N-aryl sulfonamide .

Synthesis of Biaryl Methyl Sulfones

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of biaryl methyl sulfones .

Results or Outcomes: The outcome of this reaction is the formation of biaryl methyl sulfones .

Synthesis of 5-[(4-Methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of 5-[(4-methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .

Results or Outcomes: The outcome of this reaction is the formation of 5-[(4-methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .

Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) .

Results or Outcomes: The outcome of this reaction is the formation of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) .

4-Bromo-1-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C₈H₉BrO₂S. It appears as a white crystalline solid or powder and has a melting point of 92-94 °C. The compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a benzene ring, which influences its reactivity and biological properties. This compound is also known by its CAS number, 254887-17-7, and is utilized in various chemical syntheses and industrial applications .

  • Potential skin and eye irritant: Aromatic sulfones can irritate skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability: Handle with caution near heat or open flames.

  • Nucleophilic Aromatic Substitution: The bromine atom acts as a leaving group, enabling nucleophiles to attack the aromatic ring.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. Common catalysts for these reactions include palladium-based compounds.

Common Reagents and Conditions

  • Copper(I) Iodide: Used in coupling reactions with benzene sulfonamide.
  • Palladium Catalysts: Employed in Suzuki coupling reactions.

Several synthesis routes exist for producing 4-Bromo-1-methyl-2-(methylsulfonyl)benzene:

  • Selective Mononitration: Starting from 1-methyl-4-(methylsulfonyl)benzene, selective nitration can be performed using concentrated sulfuric acid, achieving high yields (up to 98%) in short reaction times. The nitro group can subsequently be reduced and methylated to yield the final product.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions with appropriate reagents under optimized conditions to ensure high yield and purity .

4-Bromo-1-methyl-2-(methylsulfonyl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the production of biaryl compounds.
  • Pharmaceutical Industry: Due to its potential biological activity, it may be used as a precursor in drug development .

Research into the interaction of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene with other biological molecules is still developing. Its reactivity profile suggests that it could interact with various nucleophiles, leading to the formation of new compounds that may possess unique biological properties. Further studies are warranted to explore these interactions comprehensively.

Several compounds share structural similarities with 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
1-Bromo-4-(methylsulfonyl)benzeneHighLacks the methyl group on the benzene ring
4-Bromophenyl Methyl SulfoneHighSimilar reactivity but different substituents
4-Bromo-2-(methylsulfonyl)benzaldehydeModerateContains an aldehyde functional group
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzeneModerateAdditional methyl groups affecting reactivity
4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzeneModerateContains an additional bromomethyl group

The presence of both a bromine atom and a methylsulfonyl group in 4-Bromo-1-methyl-2-(methylsulfonyl)benzene provides distinct reactivity patterns that make it particularly versatile for organic synthesis compared to similar compounds .

The development of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene emerged from systematic investigations into aromatic organosulfur chemistry during the latter half of the twentieth century. The compound's synthesis was first achieved through selective bromination procedures applied to methylated aromatic systems bearing sulfonyl functionalities. Early synthetic approaches involved the bromination of phenyl methyl sulfone under alkaline conditions, followed by reduction processes that yielded the target compound with moderate efficiency. The methodological evolution of this compound's preparation reflects broader advances in regioselective aromatic functionalization, particularly the development of controlled halogenation techniques that could selectively introduce bromine atoms at specific ring positions without affecting the sulfone moiety.

Industrial production methods for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene have undergone significant optimization since its initial discovery. Large-scale bromination reactions utilizing automated reactor systems have been developed to ensure consistent product quality and yield. These industrial processes typically employ carefully controlled reaction conditions to minimize by-product formation and maximize the efficiency of the bromination process. The compound's commercial availability has expanded considerably, with multiple suppliers now offering high-purity material for research and industrial applications. Modern synthetic routes have achieved yields exceeding 90 percent through optimized reaction protocols that precisely control temperature, reagent stoichiometry, and reaction timing.

Position in Aromatic Organosulfur Chemistry

4-Bromo-1-methyl-2-(methylsulfonyl)benzene occupies a distinctive position within the broader field of aromatic organosulfur chemistry, representing a class of compounds that combine halogen functionality with sulfur-containing substituents. Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms, which are often associated with diverse biological activities and synthetic utility. The methylsulfonyl group in this compound belongs to the sulfone functional class, characterized by the sulfur dioxide moiety bonded to two carbon atoms. This functional group imparts unique electronic and steric properties to the aromatic system, influencing both reactivity patterns and physical characteristics.

The compound's structural features place it among substituted benzene derivatives that exhibit enhanced reactivity due to the presence of both electron-withdrawing and leaving group functionalities. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the methylsulfonyl group functions as a strong electron-withdrawing substituent that activates the aromatic ring toward specific chemical transformations. This combination of functional groups enables the compound to participate in a wide range of chemical reactions, including coupling processes, substitution mechanisms, and oxidative transformations that are characteristic of advanced organosulfur chemistry.

The relationship between 4-Bromo-1-methyl-2-(methylsulfonyl)benzene and related organosulfur compounds demonstrates the systematic nature of this chemical class. Similar compounds in this family include 4-bromophenyl methyl sulfone, which lacks the methyl group on the benzene ring, and 1-bromo-4-(methylsulfonyl)benzene, which differs in the positional arrangement of substituents. These structural variations provide insight into the structure-activity relationships that govern the chemical behavior of aromatic organosulfur compounds, highlighting the importance of substituent position and electronic effects in determining reactivity patterns.

Compound NameMolecular FormulaMolecular WeightMelting PointCAS Number
4-Bromo-1-methyl-2-(methylsulfonyl)benzeneC8H9BrO2S249.12 g/mol92-94°C254887-17-7
4-Bromophenyl methyl sulfoneC7H7BrO2S235.10 g/mol103-104°C3466-32-8
1-Bromo-4-(methylsulfonyl)benzeneC7H7BrO2S235.10 g/molNot specified3466-32-8

Significance in Modern Synthetic Chemistry

The significance of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene in modern synthetic chemistry stems from its exceptional versatility as a synthetic intermediate and its ability to undergo diverse chemical transformations. The compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in pharmaceutical development where it functions as a precursor for various therapeutic agents. Its utility extends to the preparation of N-aryl sulfonamides through coupling reactions with benzene sulfonamide in the presence of copper(I) iodide catalysts, demonstrating its value in constructing important pharmacophores.

Contemporary synthetic applications of this compound encompass multiple reaction categories, including nucleophilic aromatic substitution processes where the bromine atom is replaced by various nucleophiles such as amines or thiols. These reactions typically proceed under mild conditions in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, making them suitable for the synthesis of functionalized aromatic compounds. The compound's participation in coupling reactions represents another significant aspect of its synthetic utility, particularly in the formation of biaryl systems and other complex molecular architectures.

Recent advances in catalytic methodology have further enhanced the synthetic value of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Palladium-catalyzed cross-coupling reactions utilizing this compound have been developed with high efficiency, achieving yields of 75-91 percent under optimized conditions. These reactions employ sophisticated ligand systems such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene and utilize environmentally benign solvents, reflecting the modern emphasis on sustainable synthetic practices. The compound's compatibility with various catalytic systems has established it as a preferred substrate for developing new synthetic methodologies and exploring novel reaction mechanisms.

The industrial significance of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene extends beyond pharmaceutical applications to include material science and agricultural chemistry. In material science applications, the compound contributes to the formulation of specialty polymers and resins, where it enhances thermal stability and chemical resistance properties. Agricultural chemistry applications involve the synthesis of herbicides and fungicides, where the compound's structural features contribute to improved crop protection capabilities. These diverse applications underscore the compound's broad utility across multiple industrial sectors and highlight its continued importance in advancing chemical technology and innovation.

Application AreaSpecific UseReaction TypeTypical Yield
Pharmaceutical SynthesisN-aryl sulfonamide preparationCoupling reaction with copper(I) iodideNot specified
Organic ChemistryBiaryl methyl sulfone synthesisPalladium-catalyzed coupling75-91%
Material SciencePolymer and resin formulationIncorporation into polymer matrixNot specified
Agricultural ChemistryHerbicide and fungicide synthesisMulti-step synthetic sequenceNot specified

XLogP3

2.2

Wikipedia

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Dates

Modify: 2023-08-15

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